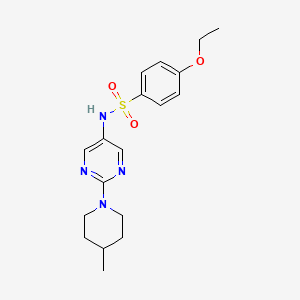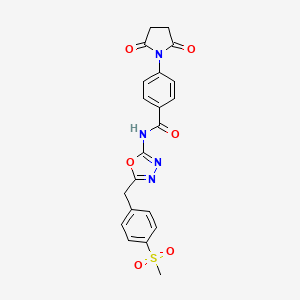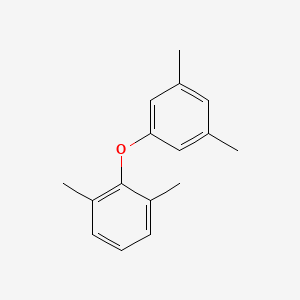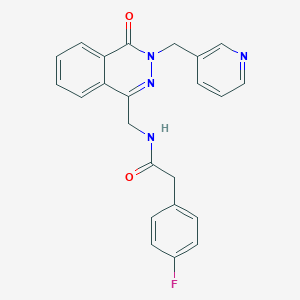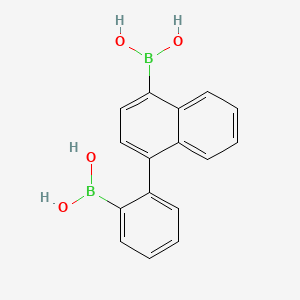
4-(Naphthaleneboronicacid)phenylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthaleneboronicacid)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound features both a naphthalene and a phenyl group attached to boronic acid moieties, making it a unique and versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
The synthesis of 4-(Naphthaleneboronicacid)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a base to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .
Industrial production methods for boronic acids often involve the hydrolysis of boronic esters or the direct borylation of aromatic compounds using boron reagents such as boron tribromide or boron trichloride .
Analyse Des Réactions Chimiques
4-(Naphthaleneboronicacid)phenylboronicacid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and boronic esters .
Applications De Recherche Scientifique
4-(Naphthaleneboronicacid)phenylboronicacid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 4-(Naphthaleneboronicacid)phenylboronicacid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or sensor development .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Naphthaleneboronicacid)phenylboronicacid include other boronic acids like phenylboronic acid and naphthaleneboronic acid. These compounds share the boronic acid functional group but differ in their aromatic substituents. The uniqueness of this compound lies in its dual aromatic groups, which provide enhanced reactivity and versatility in various applications .
Similar Compounds
- Phenylboronic acid
- Naphthaleneboronic acid
- Pinacol boronic esters
Propriétés
Numéro CAS |
1310405-25-4 |
|---|---|
Formule moléculaire |
C16H14B2O4 |
Poids moléculaire |
291.9 g/mol |
Nom IUPAC |
[2-(4-borononaphthalen-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H14B2O4/c19-17(20)15-8-4-3-7-14(15)12-9-10-16(18(21)22)13-6-2-1-5-11(12)13/h1-10,19-22H |
Clé InChI |
ZZWZPOWNZXHEJK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1C2=CC=C(C3=CC=CC=C32)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


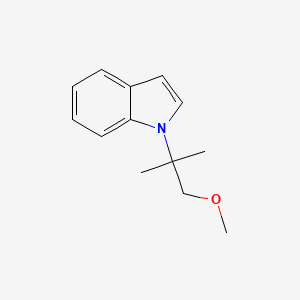
![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-6-(3,5-dimethylpiperidin-1-yl)-5-nitro-1,2-dihydropyrimidin-4-amine](/img/structure/B14124665.png)
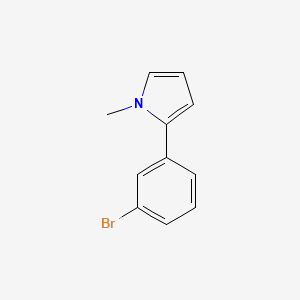
![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14124676.png)
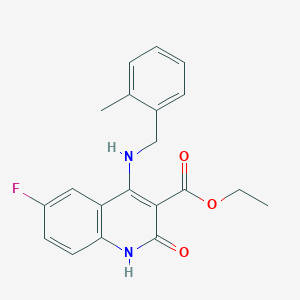
![2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14124681.png)
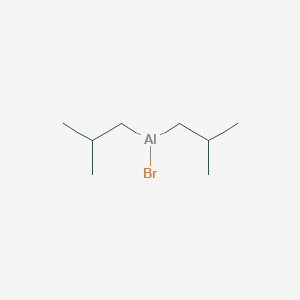
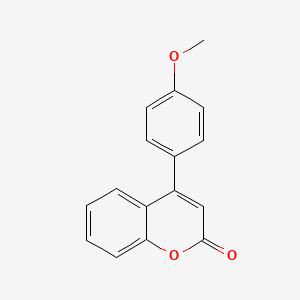
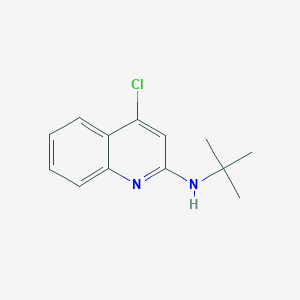
![2,4-Bis(4-tert-butylphenyl)-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14124693.png)
